12-Amino Minocycline

Overview

Description

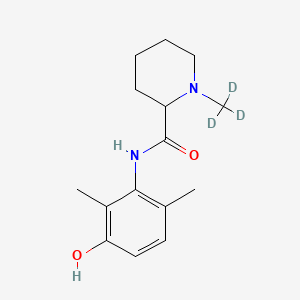

12-Amino Minocycline is a derivative of minocycline , which is a tetracycline antibiotic that fights bacteria in the body . It is used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . It is also used for gonorrhoea, syphilis, and other infections as a second-line drug in those with a penicillin allergy .

Molecular Structure Analysis

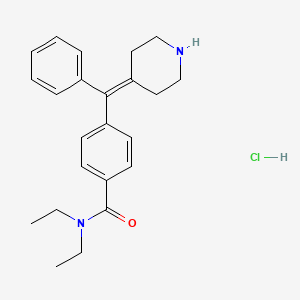

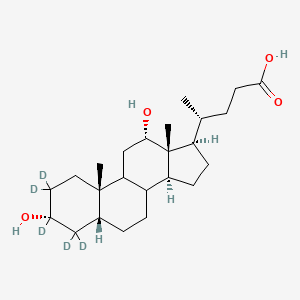

The molecular formula of this compound is C23H28N4O6 . The molecular weight is 456.49 .Scientific Research Applications

Chronic Pain Management

Minocycline has shown promise as a therapeutic strategy for chronic pain. Its analgesic effect has been observed in animal models of various chronic pain conditions, such as visceral pain, chemotherapy-induced peripheral neuropathy, neuropathic pain due to peripheral injury, diabetic neuropathy, spinal cord injury, inflammatory pain, and bone cancer pain. This suggests minocycline's potential beyond its antibiotic properties, possibly due to its anti-nociceptive effects (Zhou et al., 2018).

Neurodegenerative and Psychiatric Disorders

Minocycline's therapeutic potential extends to neurodegenerative and psychiatric conditions. Its neuroprotective properties, evidenced through various preclinical studies, indicate its utility in diseases such as Huntington's disease, amyotrophic lateral sclerosis, Parkinson's disease, and schizophrenia. These effects are attributed to minocycline's anti-inflammatory, antioxidant, and antiapoptotic properties, as well as its ability to modulate glutamate-induced excitotoxicity. Specifically, minocycline has been explored as an adjunct treatment for schizophrenia, showing potential to improve negative symptoms and possibly boost antipsychotic efficacy (Miyaoka, 2008).

Antibacterial Activity Against Resistant Strains

Minocycline exhibits significant in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, organisms responsible for a range of difficult-to-treat infections. This highlights minocycline's role in addressing antibiotic resistance, a growing concern in global health. The re-introduction of intravenous minocycline formulations has expanded its utility in treating serious infections caused by these resistant organisms (Bishburg & Bishburg, 2009).

Cytoprotection and Neurology

Emerging evidence suggests minocycline's cytoprotective capabilities, with potential applications in treating cerebrovascular and neurodegenerative diseases. Its multifaceted effects on cell functions suggest clinical properties beneficial for a range of diseases, including ischemic conditions and possibly psychiatric disorders. This positions minocycline as a candidate for clinical trials targeting various diseases, emphasizing its neuroprotective aspect (Karachitos et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

12-Amino Minocycline, a derivative of the tetracycline antibiotic Minocycline , primarily targets bacterial cells. It is active against both gram-negative and gram-positive bacteria . The drug enters bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium .

Mode of Action

Once inside the bacterial cell, this compound prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit . This inhibition disrupts protein synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial protein synthesis. By inhibiting this pathway, the compound disrupts essential bacterial functions, leading to the cessation of growth and multiplication . Additionally, it has been suggested that Minocycline can suppress microglia activity and reduce inflammatory cytokine levels .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of Minocycline. Minocycline, a second-generation tetracycline, is more reliably absorbed orally than the first-generation tetracyclines . It is generally given 2-4 times daily, indicating a short duration of action .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . Additionally, Minocycline has shown promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to reduce depressive-like behavior in animals and humans .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of divalent and trivalent metal ions like Ca 2+, Mg 2+, Zn 2+, Fe 2+ and Fe 3+ . These ions can form chelates with the tetracycline ring, inhibiting the calcium influx through NMDA responsive glutamate receptors . This suggests that the neuroprotective action of Minocycline against excitotoxicity may be influenced by the presence of these ions .

Biochemical Analysis

Biochemical Properties

12-Amino Minocycline, like other tetracyclines, is known to have a broad spectrum of activity against both gram-negative and gram-positive bacteria . It exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosomes (30S) and inhibiting the translation process .

Cellular Effects

Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to suppress microglia activity, reduce inflammatory cytokine levels, and ameliorate depressive-like behavior in animals and humans . These effects suggest that this compound may have similar cellular effects.

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of minocycline. Minocycline’s anti-bacterial action is exerted through its attachment to the smaller subunit of prokaryotic ribosome (30S), inhibiting the translation process . It also exerts anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, minocycline has been studied extensively. For instance, minocycline has been shown to reduce neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration .

Dosage Effects in Animal Models

Minocycline has shown neuroprotective effects in various animal models of neurological diseases .

Metabolic Pathways

Minocycline is known to interact with various enzymes and cofactors, suggesting that this compound may have similar interactions .

Transport and Distribution

Minocycline is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . Given its high lipophilicity, it can cross the blood-brain barrier and enter the central nervous system . It’s plausible that this compound shares similar transport and distribution properties.

Subcellular Localization

Given the ability of minocycline to cross the blood-brain barrier , it’s plausible that this compound may also localize within the central nervous system.

properties

IUPAC Name |

(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBAEYXBOZLAL-KVUCHLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715703 | |

| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864073-42-7 | |

| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)

![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)